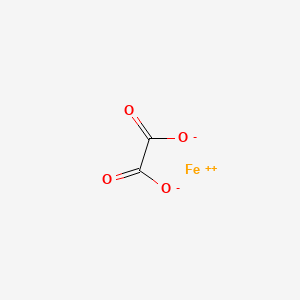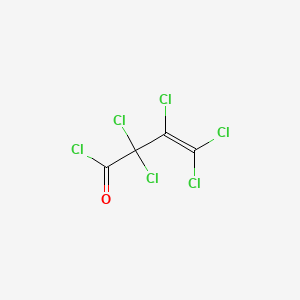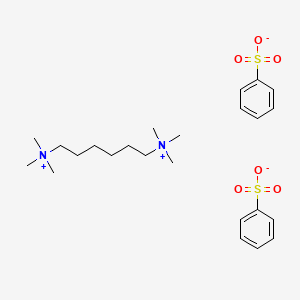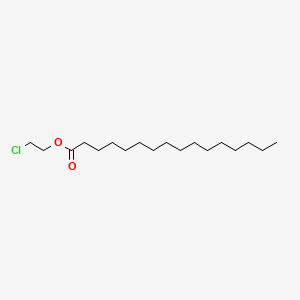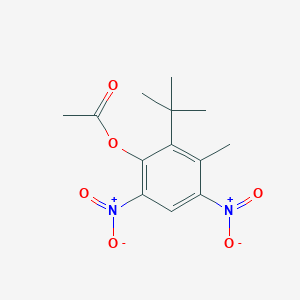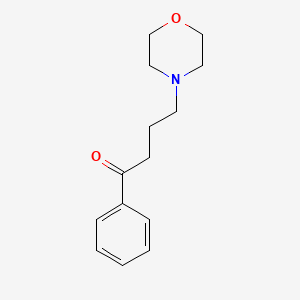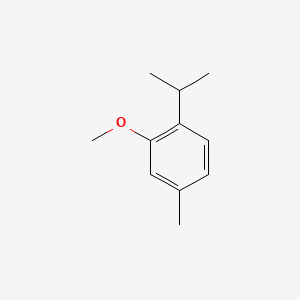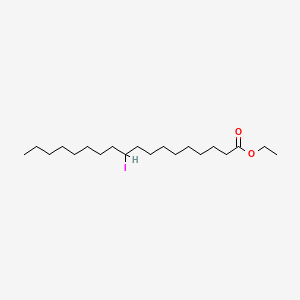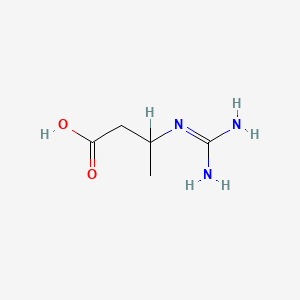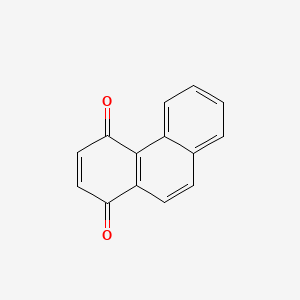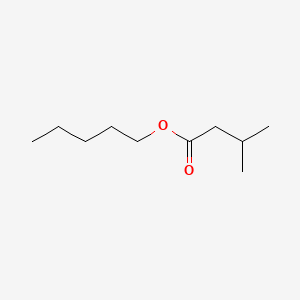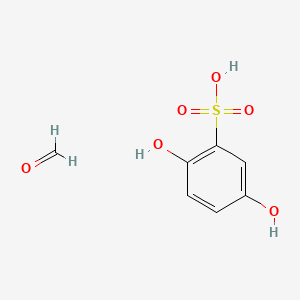
2,5-Dihydroxybenzenesulfonic acid;formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H6O5S. It is a derivative of hydroquinone, where one of the phenyl hydrogens is substituted by a sulfonic acid group . Formaldehyde, on the other hand, is a highly reactive aldehyde gas formed by oxidation or incomplete combustion of hydrocarbons . When combined, these compounds can form various derivatives with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydroxybenzenesulfonic acid can be synthesized from hydroquinone. The process involves dissolving hydroquinone in a solvent like n-heptane, cooling the solution, and then adding sulfuric acid dropwise. The mixture is then heated and stirred for several hours before being cooled and filtered to obtain the product .
Industrial Production Methods
In industrial settings, the production of 2,5-Dihydroxybenzenesulfonic acid often involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various quinones, substituted hydroquinones, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
2,5-Dihydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dihydroxybenzenesulfonic acid involves its interaction with molecular targets such as VEGF. By inhibiting VEGF, it prevents angiogenesis and reduces vascular permeability, which is beneficial in treating certain pathological conditions . Formaldehyde, on the other hand, acts as a cross-linking agent, forming covalent bonds with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: A precursor to 2,5-Dihydroxybenzenesulfonic acid, used in similar applications but lacks the sulfonic acid group.
Chloranil: Another quinone derivative with different reactivity and applications.
Persilic acid: A sulfonic acid derivative with distinct properties.
Uniqueness
2,5-Dihydroxybenzenesulfonic acid is unique due to its dual functionality as both a hydroquinone derivative and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
70244-08-5 |
|---|---|
Molecular Formula |
C7H8O6S |
Molecular Weight |
220.2 g/mol |
IUPAC Name |
2,5-dihydroxybenzenesulfonic acid;formaldehyde |
InChI |
InChI=1S/C6H6O5S.CH2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-2/h1-3,7-8H,(H,9,10,11);1H2 |
InChI Key |
OESSFYVBWHTBGT-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=C(C=C1O)S(=O)(=O)O)O |
Canonical SMILES |
C=O.C1=CC(=C(C=C1O)S(=O)(=O)O)O |
Synonyms |
compound 53D-K hydroquinone-sulfonic acid-formaldehyde polyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


